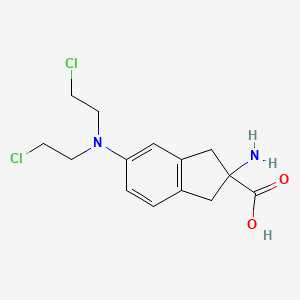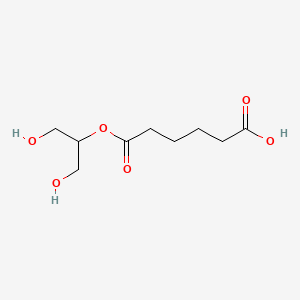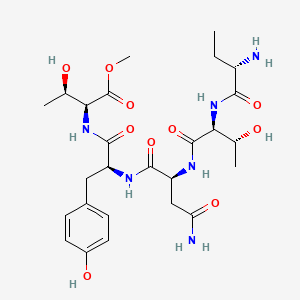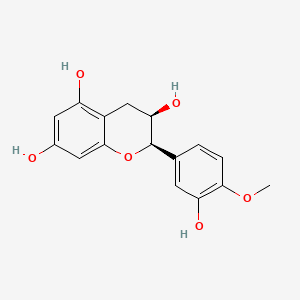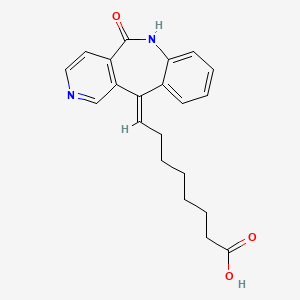
5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is a chemical compound with the molecular formula C18H30N2O8P. It is a derivative of thymidylic acid, which is one of the four nucleotides that make up DNA. This compound is characterized by the presence of an ethyl group at the 3’-O position and dipropyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester typically involves the esterification of thymidylic acid. The process can be carried out using various esterification agents such as alcohols and acid catalysts. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield thymidylic acid and the corresponding alcohols.
Substitution Reactions: The ethyl group at the 3’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis Products: Thymidylic acid and ethanol.
Substitution Products: Various substituted thymidylic acid derivatives depending on the reagents used.
Scientific Research Applications
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester involves its incorporation into DNA strands during replication. The ethyl and dipropyl ester groups can influence the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can affect the overall stability and function of the DNA molecule.
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside composed of thymine and deoxyribose.
Thymidylic Acid: The monophosphate form of thymidine.
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester: Similar structure but with dibutyl ester groups instead of dipropyl.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is unique due to its specific ester groups, which can influence its chemical properties and biological activity. The presence of the ethyl group at the 3’-O position and the dipropyl ester groups can affect its solubility, stability, and interaction with biological molecules.
Properties
CAS No. |
130753-02-5 |
|---|---|
Molecular Formula |
C18H31N2O8P |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-5-8-25-29(23,26-9-6-2)27-12-15-14(24-7-3)10-16(28-15)20-11-13(4)17(21)19-18(20)22/h11,14-16H,5-10,12H2,1-4H3,(H,19,21,22)/t14-,15+,16+/m0/s1 |
InChI Key |
APYDNNXEQSEVHZ-ARFHVFGLSA-N |
Isomeric SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
Canonical SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)


